

Spectroscopic Profile of Phenethicillin Potassium: An In-depth Technical Guide

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Compound of Interest

Compound Name: Phenethicillin (potassium)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of phenethicillin potassium, a semi-synthetic antibiotic belonging to the penicillin class.[1] This document details the methodologies for nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), Fourier-transform infrared (FTIR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy, presenting key quantitative data for the characterization of this pharmaceutical compound.

Chemical and Physical Properties

Phenethicillin potassium, chemically known as potassium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, is a white crystalline solid that is freely soluble in water.[2] It is the potassium salt of phenethicillin, a narrow-spectrum, beta-lactamase-sensitive penicillin.[2][3]

Property	Value	Reference
Chemical Formula	C ₁₇ H ₁₉ KN ₂ O ₅ S	[1][3]
Molecular Weight	402.51 g/mol	[1][3]
CAS Number	132-93-4	[3]
Appearance	White crystalline solid	[2]
Solubility	Freely soluble in water	[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of phenethicillin potassium. While specific experimental data for phenethicillin potassium is not readily available in the public domain, a general protocol for the NMR analysis of penicillins can be described.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation: A sample of phenethicillin potassium is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), at a concentration of approximately 5-10 mg/mL. A small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), is added for chemical shift calibration.

Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, is used for analysis. The instrument is equipped with a broadband probe capable of detecting both ¹H and ¹³C nuclei.

Data Acquisition:

- ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), a relaxation delay of 1-5 seconds, and a pulse angle of 30-90 degrees.

- ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. The spectral width is typically 0-220 ppm.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

Expected ¹H NMR Spectral Data (Hypothetical)

Based on the structure of phenethicillin potassium and typical chemical shifts for similar penicillin derivatives, the following proton signals can be anticipated. Please note that these are estimated values and actual experimental data may vary.

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.3-7.5	m	-	Aromatic protons (phenoxy group)
~6.9-7.1	m	-	Aromatic protons (phenoxy group)
~5.5-5.7	d	~4-5	H-5 (β -lactam ring)
~5.4-5.6	dd	~4-5, ~8-9	H-6 (β -lactam ring)
~4.8-5.0	q	~7	CH (phenoxypropyl side chain)
~4.2-4.4	s	-	H-2 (thiazolidine ring)
~1.5-1.7	d	~7	CH ₃ (phenoxypropyl side chain)
~1.4-1.6	s	-	CH ₃ (gem-dimethyl)
~1.2-1.4	s	-	CH ₃ (gem-dimethyl)

Expected ¹³C NMR Spectral Data (Hypothetical)

The proton-decoupled ^{13}C NMR spectrum of phenethicillin potassium is expected to show distinct signals for each carbon atom in a unique chemical environment. PubChem indicates the existence of a ^{13}C NMR spectrum, though the specific data is not provided.[3]

Chemical Shift (δ , ppm)	Assignment
~175-178	C=O (carboxyl)
~172-175	C=O (amide, β -lactam)
~168-171	C=O (amide, side chain)
~155-158	C-O (aromatic)
~115-130	Aromatic carbons
~75-78	C-O (phenoxypropyl side chain)
~68-71	C-5 (β -lactam ring)
~65-68	C-2 (thiazolidine ring)
~58-61	C-6 (β -lactam ring)
~63-66	C-3 (thiazolidine ring)
~30-33	CH_3 (gem-dimethyl)
~25-28	CH_3 (gem-dimethyl)
~18-21	CH_3 (phenoxypropyl side chain)

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of phenethicillin potassium, aiding in its identification and structural confirmation.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation: A dilute solution of phenethicillin potassium is prepared in a suitable solvent system, typically a mixture of water and a volatile organic solvent like acetonitrile or

methanol, often with the addition of a small amount of an acid (e.g., formic acid) or base to promote ionization.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used. This can be a standalone mass analyzer (e.g., quadrupole) or a tandem mass spectrometer (e.g., QqQ, Q-TOF) for fragmentation studies (MS/MS).

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or after separation by liquid chromatography (LC).

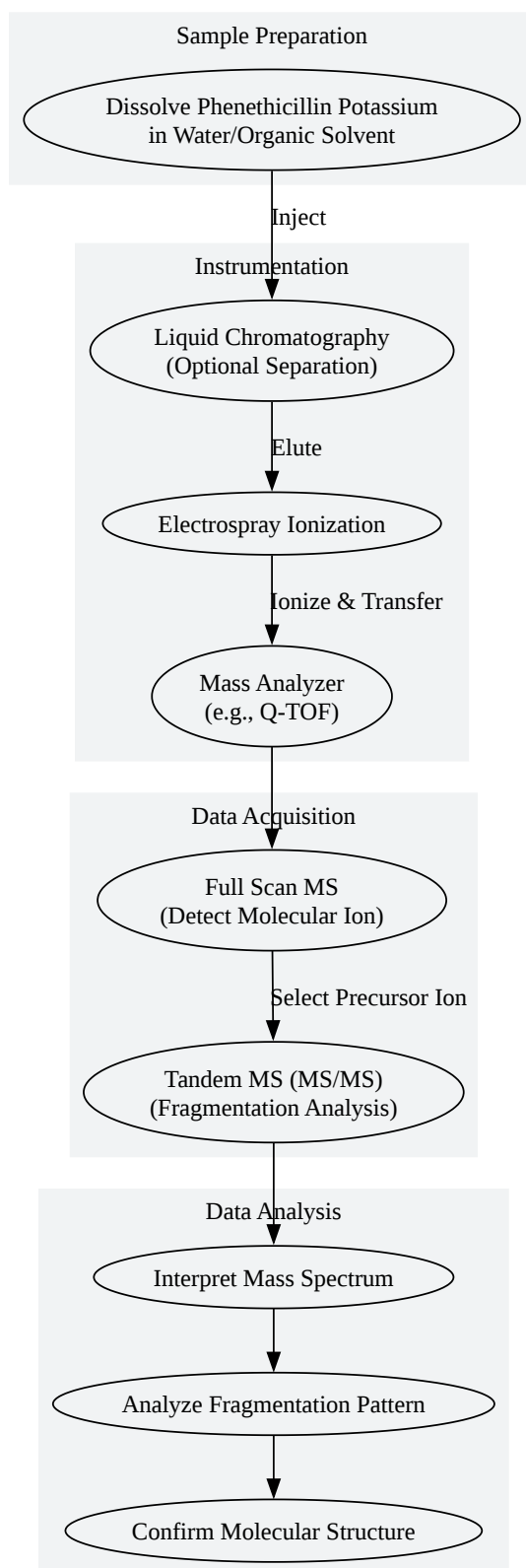
- **Full Scan MS:** The instrument is operated in full scan mode to detect the molecular ion. For phenethicillin, the expected protonated molecule $[M+H]^+$ would have an m/z of 365.1, and the deprotonated molecule $[M-K+H]^-$ would have an m/z of 363.1. The potassium adduct $[M-K+2Na]^+$ might also be observed.
- **Tandem MS (MS/MS):** The molecular ion is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions. The fragmentation pattern provides structural information.

Expected Fragmentation Pattern

Based on the known fragmentation of penicillins, the following key fragmentation pathways are expected for phenethicillin:

- **Cleavage of the β -lactam ring:** This is a characteristic fragmentation for penicillins and would lead to several diagnostic ions.
- **Loss of the side chain:** Fragmentation of the amide bond connecting the phenoxypropyl side chain to the 6-aminopenicillanic acid (6-APA) core.



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Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in phenethicillin potassium.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Sample Preparation: A small amount of the solid phenethicillin potassium powder is placed directly onto the ATR crystal. No further sample preparation is typically required. Alternatively, a potassium bromide (KBr) pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used. The ATR crystal is typically diamond or zinc selenide.

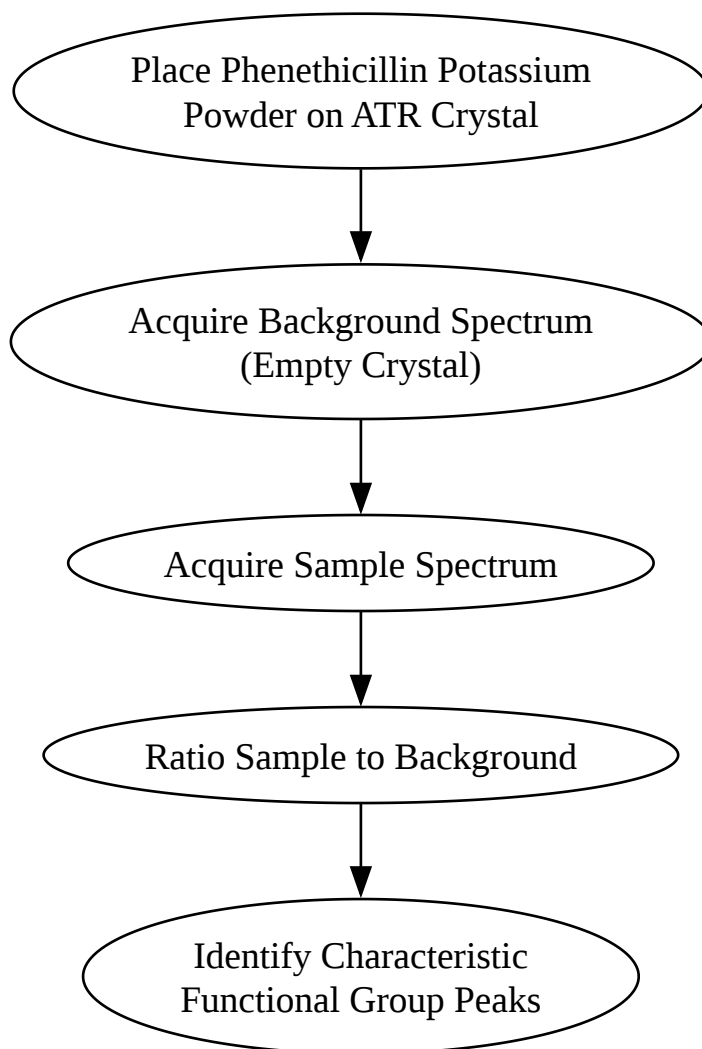
Data Acquisition: A background spectrum of the empty ATR crystal is first collected. Then, the sample spectrum is recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} over the range of $4000\text{-}400\text{ cm}^{-1}$.

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The spectrum is then analyzed for the presence of characteristic absorption bands.

Key FTIR Absorption Bands

The FTIR spectrum of phenethicillin potassium is expected to show characteristic absorption bands corresponding to its various functional groups.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3300-3400	N-H (amide)	Stretching
~3000-3100	C-H (aromatic)	Stretching
~2850-2960	C-H (aliphatic)	Stretching
~1760-1780	C=O (β-lactam)	Stretching
~1680-1700	C=O (amide I)	Stretching
~1600, ~1490	C=C (aromatic)	Stretching
~1520-1540	N-H bend (amide II)	Bending
~1240	C-O (ether)	Asymmetric Stretching
~1080	C-O (ether)	Symmetric Stretching



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Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for the quantitative analysis of phenethicillin potassium and for monitoring its stability.

Experimental Protocol: UV-Vis Spectrophotometry

Sample Preparation: A stock solution of phenethicillin potassium is prepared by accurately weighing a known amount of the substance and dissolving it in a suitable solvent, such as water or a buffer solution. A series of standard solutions of known concentrations are prepared by diluting the stock solution.

Instrumentation: A double-beam UV-Vis spectrophotometer is used for the analysis. Quartz cuvettes with a 1 cm path length are typically employed.

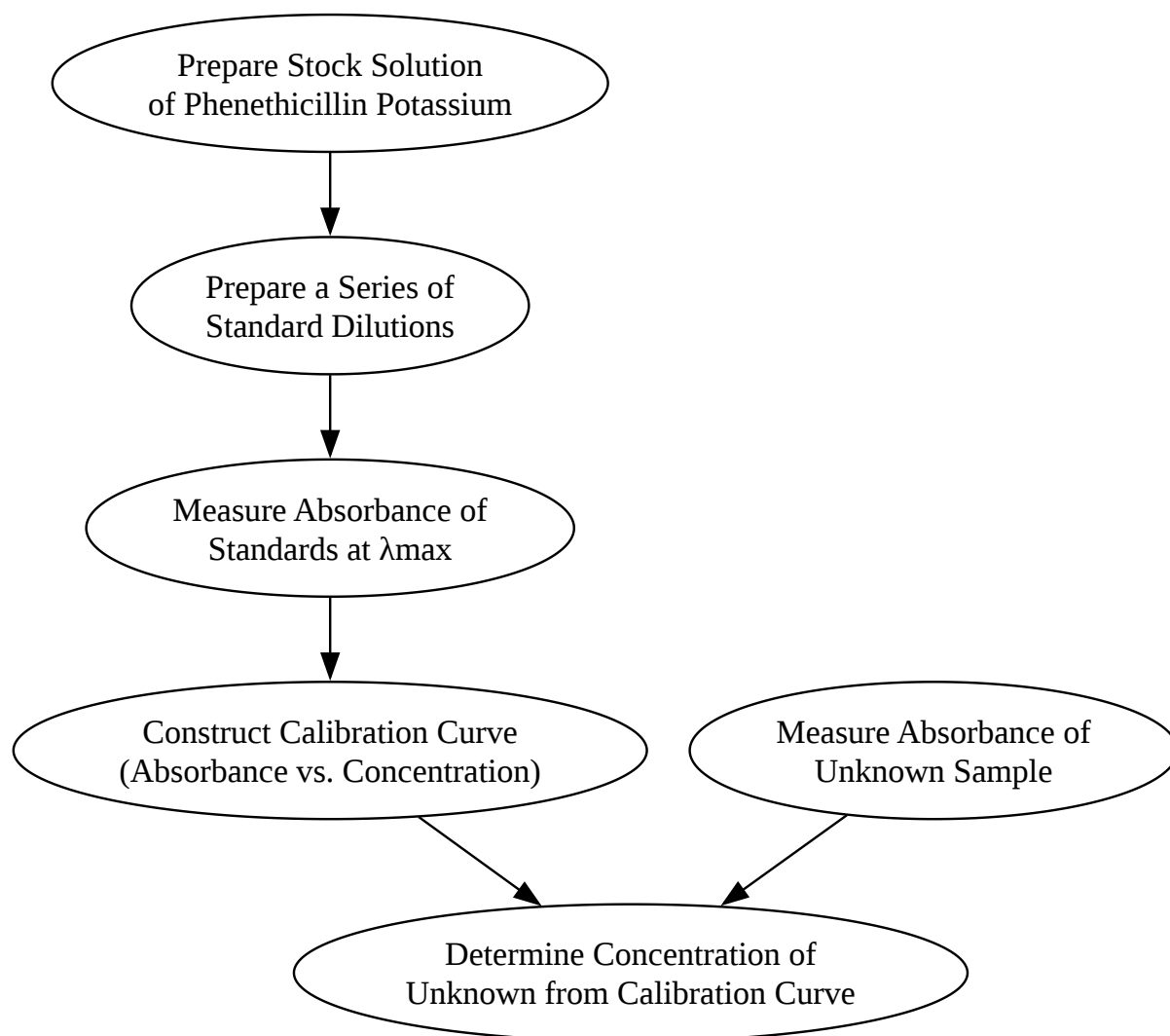
Data Acquisition: The spectrophotometer is blanked with the solvent used to prepare the samples. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λ_{max}). The λ_{max} for penicillins is typically in the UV region. For some penicillins, a spectrophotometric method involving reaction with ammonium vanadate and measurement at 750 nm has been described.[4]

Data Analysis: A calibration curve is constructed by plotting the absorbance versus the concentration of the standard solutions. The concentration of an unknown sample can then be determined from its absorbance using the calibration curve.

Expected UV-Vis Spectral Data

Phenethicillin potassium is expected to exhibit UV absorbance due to its aromatic phenoxy group and the β -lactam ring. The exact λ_{max} and molar absorptivity would need to be determined experimentally.

Parameter	Expected Value
λ_{max}	In the UV region (specific value to be determined)
Molar Absorptivity (ϵ)	To be determined from the slope of the calibration curve



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Conclusion

The spectroscopic techniques of NMR, MS, FTIR, and UV-Vis provide a comprehensive analytical toolkit for the characterization and quality control of phenethicillin potassium. This guide outlines the fundamental experimental protocols and expected spectral features for this important antibiotic. While specific, publicly available quantitative data for phenethicillin potassium is limited, the methodologies and general spectral characteristics described herein provide a solid foundation for researchers, scientists, and drug development professionals.

working with this compound. It is recommended that experimental data be acquired under specific laboratory conditions for precise characterization.

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References

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- To cite this document: BenchChem. [Spectroscopic Profile of Phenethicillin Potassium: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14116987/docs#spectroscopic-profile-of-phenethicillin-potassium-an-in-depth-technical-guide\]](https://www.benchchem.com/product/b14116987/docs#spectroscopic-profile-of-phenethicillin-potassium-an-in-depth-technical-guide)

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